molecular formula C15H18F3NO B3378862 8-[3-(Trifluoromethyl)phenyl]-9-oxa-6-azaspiro[4.5]decane CAS No. 1488005-16-8

8-[3-(Trifluoromethyl)phenyl]-9-oxa-6-azaspiro[4.5]decane

Cat. No.: B3378862
CAS No.: 1488005-16-8
M. Wt: 285.30
InChI Key: CKFGMBPAJAMQJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-[3-(Trifluoromethyl)phenyl]-9-oxa-6-azaspiro[45]decane is a synthetic organic compound characterized by its unique spirocyclic structure The presence of a trifluoromethyl group attached to the phenyl ring imparts significant chemical stability and unique reactivity to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[3-(Trifluoromethyl)phenyl]-9-oxa-6-azaspiro[4.5]decane typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the spirocyclic core: This step involves the cyclization of a suitable precursor to form the spirocyclic structure. The reaction conditions often include the use of strong bases or acids to facilitate the cyclization process.

    Introduction of the trifluoromethyl group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfone. This step may require the use of catalysts and specific reaction conditions to ensure the selective introduction of the trifluoromethyl group.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques is common in industrial settings to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

8-[3-(Trifluoromethyl)phenyl]-9-oxa-6-azaspiro[4.5]decane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction typically leads to the formation of oxygenated derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The trifluoromethyl group can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides under various conditions depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include oxygenated, reduced, and substituted derivatives of 8-[3-(Trifluoromethyl)phenyl]-9-oxa-6-azaspiro[4

Scientific Research Applications

8-[3-(Trifluoromethyl)phenyl]-9-oxa-6-azaspiro[4.5]decane has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including its effects on cellular processes and enzyme inhibition.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the development of advanced materials with unique properties, such as high stability and reactivity.

Mechanism of Action

The mechanism of action of 8-[3-(Trifluoromethyl)phenyl]-9-oxa-6-azaspiro[4.5]decane involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, leading to various biological effects. The spirocyclic structure contributes to the compound’s stability and reactivity, allowing it to modulate specific pathways and processes within cells.

Comparison with Similar Compounds

8-[3-(Trifluoromethyl)phenyl]-9-oxa-6-azaspiro[4.5]decane can be compared with other spirocyclic compounds, such as:

    7-azaspiro[3.5]nonane: Another spirocyclic compound with a different ring structure, used as a lead scaffold in medicinal chemistry.

    1-oxa-8-azaspiro[4.5]decane: A similar spirocyclic compound with a different substitution pattern, also investigated for its biological activity.

The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

8-[3-(trifluoromethyl)phenyl]-9-oxa-6-azaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F3NO/c16-15(17,18)12-5-3-4-11(8-12)13-9-19-14(10-20-13)6-1-2-7-14/h3-5,8,13,19H,1-2,6-7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKFGMBPAJAMQJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)COC(CN2)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-[3-(Trifluoromethyl)phenyl]-9-oxa-6-azaspiro[4.5]decane
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8-[3-(Trifluoromethyl)phenyl]-9-oxa-6-azaspiro[4.5]decane
Reactant of Route 3
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8-[3-(Trifluoromethyl)phenyl]-9-oxa-6-azaspiro[4.5]decane
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8-[3-(Trifluoromethyl)phenyl]-9-oxa-6-azaspiro[4.5]decane
Reactant of Route 5
8-[3-(Trifluoromethyl)phenyl]-9-oxa-6-azaspiro[4.5]decane
Reactant of Route 6
8-[3-(Trifluoromethyl)phenyl]-9-oxa-6-azaspiro[4.5]decane

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